molecular formula C19H21N3O B11664939 [4-(3-Phenylallyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(3-Phenylallyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B11664939
M. Wt: 307.4 g/mol
InChI Key: YBXJFNQTDPFIST-QPJJXVBHSA-N
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Description

4-(3-Phenylallyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylallyl group and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylallyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with a phenylallyl halide, followed by the introduction of the pyridinylmethanone group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, 4-(3-Phenylallyl)piperazin-1-ylmethanone) is studied for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating neurological disorders due to its ability to modulate neurotransmitter receptors.

Industry: In the materials science industry, the compound is explored for its potential use in the development of novel polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenylallyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, receptor sensitivity, and overall neuronal activity, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

  • 4-(2-Phenylethyl)piperazin-1-ylmethanone
  • 4-(3-Phenylpropyl)piperazin-1-ylmethanone
  • 4-(3-Phenylallyl)piperazin-1-ylmethanone

Uniqueness: The unique combination of the phenylallyl group and the pyridinylmethanone moiety in 4-(3-Phenylallyl)piperazin-1-ylmethanone) provides distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H21N3O/c23-19(18-8-10-20-11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+

InChI Key

YBXJFNQTDPFIST-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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